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Compound of Interest

Compound Name: Acid Red 213

Cat. No.: B1171888 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Acid Red 213 (C.I. 156751) is a synthetic acid dye belonging to the azo class of

compounds.[1] In histological applications, acid dyes are utilized for their affinity to bind with

cationic (basic) components within tissue sections.[2][3] These dyes carry a negative charge

(anionic) and are primarily attracted to positively charged proteins in the cytoplasm, muscle,

and connective tissue, making them excellent cytoplasmic or counterstains.[2][3] This protocol

provides a comprehensive, step-by-step guide for the application of Acid Red 213 staining on

formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Principle of Staining: The mechanism of staining with Acid Red 213 follows the basic principles

of electrostatic interaction. Tissue proteins, such as collagen and cytoplasmic proteins, are

amphoteric. In acidic solutions, their amino groups (-NH2) become protonated (-NH3+),

resulting in a net positive charge. The anionic sulfonate groups (-SO3-) on the Acid Red 213
dye molecule are then electrostatically attracted to these positively charged sites, resulting in

the characteristic red or pink staining of these tissue components.[4]

Materials and Reagents
A comprehensive list of necessary reagents and their preparation is detailed below.
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Reagent/Material Preparation/Notes

Fixative
10% Neutral Buffered Formalin is standard for

FFPE tissue preservation.[5][6]

Paraffin Wax Histology grade.

Microscope Slides

Superfrost Plus or gelatin-coated slides are

recommended for enhanced tissue adhesion.[5]

[7]

Clearing Agent Xylene or a less toxic xylene substitute.[8][9]

Ethanol (EtOH)
100% (Anhydrous), 95%, 70%, and 50%

solutions prepared with distilled water.[8][9]

Distilled or Deionized Water For rehydration and rinsing steps.

Acid Red 213 Staining Solution

Prepare a 0.5% - 1.0% (w/v) solution of Acid

Red 213 powder in distilled water. Add 0.5%

(v/v) Glacial Acetic Acid to acidify the solution

and enhance staining. Mix well. Note: Optimal

concentration may require validation.

Differentiating Solution (Optional) 1% Acetic Acid in distilled water.

Mounting Medium
A permanent, resinous mounting medium

compatible with xylene (e.g., DPX).[10]

Coverslips Appropriate size for the tissue section.

Experimental Protocol
This protocol outlines the complete workflow from deparaffinization to final mounting.

I. Deparaffinization and Rehydration
This critical initial step removes the paraffin wax embedding the tissue, allowing aqueous stains

to penetrate the sample.[8][11][12]

Melt Paraffin: Place slides in a 55-60°C oven for 10-15 minutes to melt the paraffin wax.[5]
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Deparaffinize: Immerse slides in two to three changes of xylene (or substitute) to completely

dissolve the paraffin.[9][11][13]

Rehydrate: Gradually rehydrate the tissue sections by immersing them through a series of

graded ethanol solutions. This gradual process prevents tissue distortion.[8][12] Finally, rinse

with water.

II. Staining with Acid Red 213
Staining: Immerse the rehydrated slides in the prepared Acid Red 213 staining solution.

Rinse: Briefly wash the slides in distilled water to remove excess, unbound stain.[2]

Differentiation (Optional): If the staining is too intense, briefly dip the slides in a 1% acetic

acid solution for a few seconds to remove excess stain from the cytoplasm, providing better

contrast.

Wash: Wash slides in running tap water for 1-5 minutes to stop the differentiation process.[2]

III. Dehydration, Clearing, and Mounting
After staining, the tissue must be dehydrated again to be compatible with the non-aqueous

mounting medium.[13][14]

Dehydrate: Pass the slides through a series of graded ethanol solutions with increasing

concentrations.[2][14]

Clear: Immerse the slides in xylene (or substitute) to remove the ethanol. The tissue will

become transparent.[14]

Mount: Apply a drop of permanent mounting medium to the tissue section and carefully place

a coverslip, avoiding air bubbles.[14]

Dry: Allow the slides to dry completely, typically overnight, before microscopic examination.

Quantitative Data Summary

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.novusbio.com/support/support-by-application/immunohistochemistry-paraffin/protocol.html
https://pathologycenter.jp/method-e/method11.html
https://www.2bscientific.com/resources/application-guides/immunohistochemistry-guide/immunohistochemistry-walkthrough/dehydration-rehydration-in-immunostaining
https://superiorbiodx.com/blog/deparaffinization-protocol/
https://visikol.com/blog/2022/08/10/dehydration-rehydration-fixed-tissue-immunolabeling/
https://www.benchchem.com/product/b1171888?utm_src=pdf-body
https://www.benchchem.com/product/b1171888?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Acid_Dyes_as_Counterstains_in_Histology.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Acid_Dyes_as_Counterstains_in_Histology.pdf
https://www.2bscientific.com/resources/application-guides/immunohistochemistry-guide/immunohistochemistry-walkthrough/dehydration-rehydration-in-immunostaining
https://pathologycenter.jp/method-e/method13.html
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Acid_Dyes_as_Counterstains_in_Histology.pdf
https://pathologycenter.jp/method-e/method13.html
https://pathologycenter.jp/method-e/method13.html
https://pathologycenter.jp/method-e/method13.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171888?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following table provides recommended incubation times for each step of the protocol.

These times may be adjusted based on tissue thickness and type.[8][13]

Step Reagent Incubation Time
Number of
Changes

1. Deparaffinization Xylene (or substitute) 5 - 10 minutes each 2 - 3

2. Rehydration 100% Ethanol 3 - 10 minutes each 2

95% Ethanol 3 - 10 minutes each 2

70% Ethanol 3 - 10 minutes 1 - 2

50% Ethanol

(Optional)
3 - 5 minutes 1 - 2

Distilled Water 5 minutes 2

3. Staining Acid Red 213 Solution 1 - 5 minutes 1

4. Rinsing Distilled Water Brief rinse 1

5. Dehydration 95% Ethanol 1 - 2 minutes each 2

100% Ethanol 2 - 3 minutes each 2 - 3

6. Clearing Xylene (or substitute) 5 minutes each 2

Experimental Workflow Visualization
The following diagram illustrates the logical flow of the staining procedure.
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Caption: Workflow for Acid Red 213 Staining of Paraffin-Embedded Tissues.
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Expected Results & Troubleshooting
Expected Results: Cytoplasm, muscle fibers, collagen, and erythrocytes will be stained in

varying shades of red and pink. Nuclei will remain unstained unless a nuclear stain (e.g.,

Hematoxylin) is applied prior to the Acid Red 213 step.

Troubleshooting:

Weak or No Staining: May result from incomplete deparaffinization, exhausted staining

solution, or incorrect pH. Ensure fresh solutions and complete removal of paraffin.[8]

Overstaining: Reduce the incubation time in the Acid Red 213 solution or use the optional

differentiation step.

Water Droplet Artifacts: This occurs if dehydration is incomplete before clearing and

mounting. Ensure anhydrous ethanol is used and incubation times are sufficient.[13]

Residual Paraffin: If sections appear opaque or patchy, extend the time in xylene during

the deparaffinization step.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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